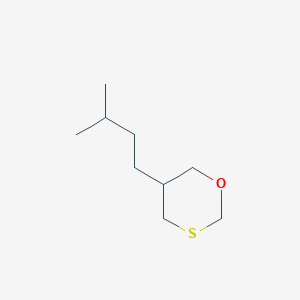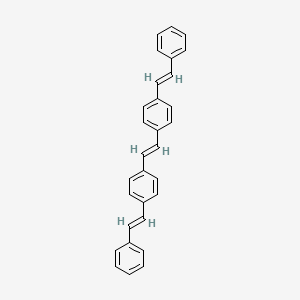
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is an organic compound characterized by its unique structure, which includes two styryl groups attached to a central ethylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene typically involves the reaction of p-bromostyrene with a suitable ethylene derivative under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which facilitates the formation of the desired product through the coupling of the styryl groups with the ethylene moiety.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro and bromo derivatives.
科学研究应用
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. In materials science, its electronic properties are harnessed to improve the performance of electronic devices.
相似化合物的比较
Similar Compounds
1,2-Diphenylethylene: Similar structure but lacks the styryl groups.
1,2-Bis(p-methylphenyl)ethylene: Contains methyl groups instead of styryl groups.
1,2-Bis(p-chlorophenyl)ethylene: Contains chlorine atoms instead of styryl groups.
Uniqueness
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is unique due to the presence of the styryl groups, which impart distinct electronic and structural properties. These properties make it particularly valuable in the development of advanced materials for electronic applications.
属性
分子式 |
C30H24 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
1-[(E)-2-phenylethenyl]-4-[(E)-2-[4-[(E)-2-phenylethenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/C30H24/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-24H/b13-11+,14-12+,24-23+ |
InChI 键 |
DXQFGTYOUGMXMH-DMZHBPNSSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


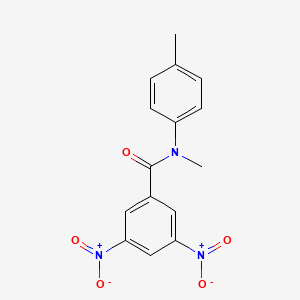
silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
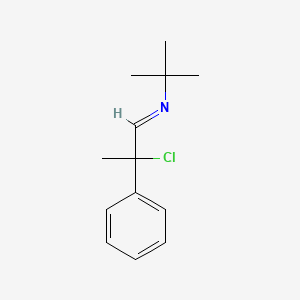
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
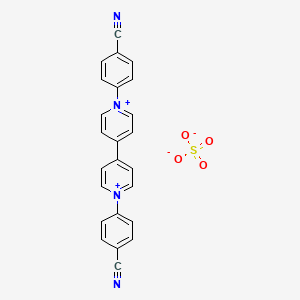
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
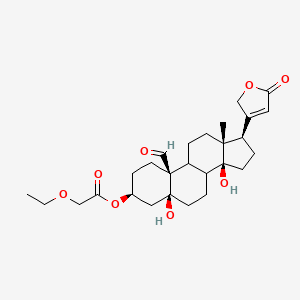
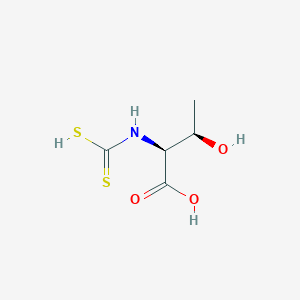
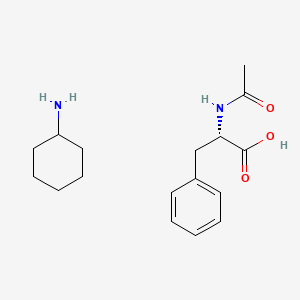

![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

